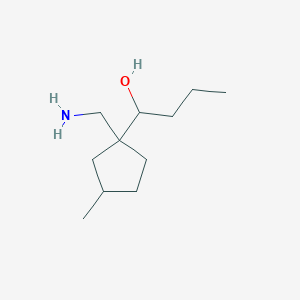
1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopentyl ring substituted with an aminomethyl group and a butan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylcyclopentanone with an appropriate aminomethylating agent, followed by reduction to introduce the aminomethyl group. The resulting intermediate can then be subjected to a Grignard reaction with butylmagnesium bromide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Aminomethyl)cyclopentanol: Similar structure but lacks the butan-1-ol chain.
3-Methylcyclopentanol: Similar cyclopentyl ring but lacks the aminomethyl group.
Butan-1-ol: Similar hydroxyl group but lacks the cyclopentyl ring and aminomethyl group.
Uniqueness
1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol is unique due to its combination of a cyclopentyl ring, aminomethyl group, and butan-1-ol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)-3-methylcyclopentyl]butan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-4-10(13)11(8-12)6-5-9(2)7-11/h9-10,13H,3-8,12H2,1-2H3 |
Clave InChI |
ILIYBXMSUVSSNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1(CCC(C1)C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


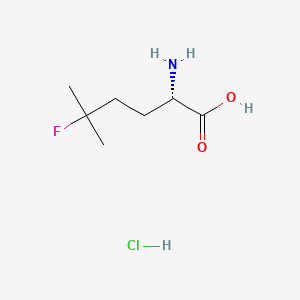
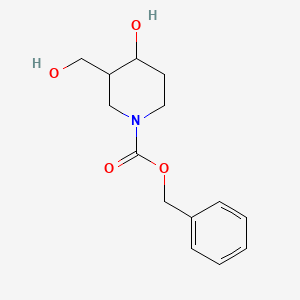

![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)



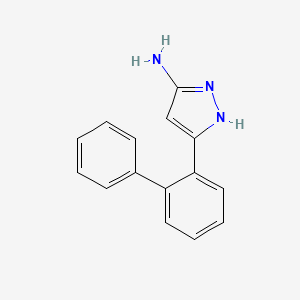
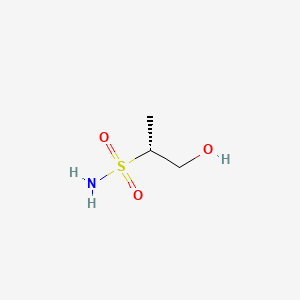
![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
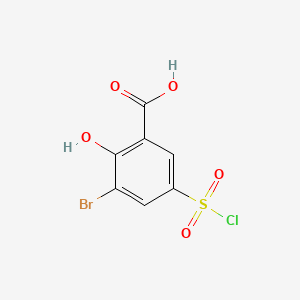
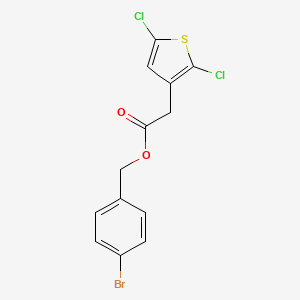
![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)

